molecular formula C18H15NO2S B5213376 benzyl (2-quinolinylthio)acetate

benzyl (2-quinolinylthio)acetate

Cat. No. B5213376
M. Wt: 309.4 g/mol
InChI Key: NLMGIOPXKOAMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-quinolinylthio)acetate is a chemical compound that has been studied for its potential applications in scientific research. It is a thioester derivative of quinoline and has shown promise in various fields of study, including medicinal chemistry and biochemistry. In

Scientific Research Applications

Benzyl (2-quinolinylthio)acetate has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been studied for its potential use in treating neurological disorders, as it has been shown to have neuroprotective effects.

Mechanism of Action

The mechanism of action of benzyl (2-quinolinylthio)acetate is not fully understood. However, it is thought to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and have neuroprotective effects. Additionally, it has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl (2-quinolinylthio)acetate in lab experiments is its potential as a versatile compound with various applications in different fields of study. Additionally, it has been shown to exhibit potent anticancer and antimicrobial activity, which may make it a valuable tool for researchers in those fields. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on benzyl (2-quinolinylthio)acetate. One direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an antimicrobial agent, particularly in the context of multidrug-resistant infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent.

Synthesis Methods

Benzyl (2-quinolinylthio)acetate can be synthesized through a reaction between 2-quinolinethiol and benzyl chloroacetate in the presence of a base. The reaction yields the desired product as a white solid with a melting point of 92-94°C.

properties

IUPAC Name

benzyl 2-quinolin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(21-12-14-6-2-1-3-7-14)13-22-17-11-10-15-8-4-5-9-16(15)19-17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGIOPXKOAMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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